molecular formula C10H5BrClFN2O B13713203 5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13713203
Molekulargewicht: 303.51 g/mol
InChI-Schlüssel: KLAQVSYRHXUTIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursorsThe final step involves the formylation of the imidazole ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and specificity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4-(2-chloro-5-fluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C10H5BrClFN2O

Molekulargewicht

303.51 g/mol

IUPAC-Name

5-bromo-4-(2-chloro-5-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-3-5(13)1-2-7(6)12/h1-4H,(H,14,15)

InChI-Schlüssel

KLAQVSYRHXUTIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C2=C(NC(=N2)C=O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.